molecular formula C9H17ClN2O2 B2589199 3-(Azepan-4-yl)-1,3-oxazolidin-2-one;hydrochloride CAS No. 2490400-71-8

3-(Azepan-4-yl)-1,3-oxazolidin-2-one;hydrochloride

Cat. No.: B2589199
CAS No.: 2490400-71-8
M. Wt: 220.7
InChI Key: CMMXDDCRMNJPDW-UHFFFAOYSA-N
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Description

3-(Azepan-4-yl)-1,3-oxazolidin-2-one;hydrochloride (CAS 2490400-71-8) is a heterocyclic compound featuring a seven-membered azepane ring fused to a 1,3-oxazolidin-2-one core . The compound is provided as a hydrochloride salt, a common formulation strategy to enhance aqueous solubility and improve bioavailability for pharmaceutical research . With a molecular formula of C9H17ClN2O2 and a molecular weight of 220.7 g/mol, it serves as a versatile building block in organic synthesis and medicinal chemistry . The oxazolidinone pharmacophore is well-recognized in scientific literature and is found in several clinically used drugs . Compounds based on this scaffold are investigated for their potential biological activities and interactions with biomolecules . The exact mechanism of action for this specific derivative is under investigation, though oxazolidinone-based antibiotics, as a class, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This product is intended for research purposes only in fields such as chemistry, biology, and drug discovery. It is not for human or veterinary use.

Properties

IUPAC Name

3-(azepan-4-yl)-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c12-9-11(6-7-13-9)8-2-1-4-10-5-3-8;/h8,10H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMXDDCRMNJPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N2CCOC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-4-yl)-1,3-oxazolidin-2-one;hydrochloride typically involves the reaction of azepane derivatives with oxazolidinone precursors under specific conditions. One common method includes the use of Mitsunobu reactions, where the nitrogen-protected epoxide fragment reacts with sulfonamide fragments to yield the desired product . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-4-yl)-1,3-oxazolidin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

3-(Azepan-4-yl)-1,3-oxazolidin-2-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(Azepan-4-yl)-1,3-oxazolidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Oxazolidinones

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride
  • Molecular Formula : C₈H₁₅ClN₂O₂
  • Molecular Weight : 206.67 g/mol
  • Key Differences: Replaces azepane (7-membered ring) with piperidine (6-membered ring). Reduced ring size may decrease lipophilicity and alter binding kinetics compared to azepane derivatives. Piperidine-based oxazolidinones are often intermediates in drug synthesis but may lack the enhanced target engagement of larger rings .
5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride
  • Molecular Formula : C₁₀H₁₂Cl₂N₂O₂
  • Molecular Weight : 263.118 g/mol
  • Key Differences: Substituted with a chlorophenyl group (lipophilic) and aminomethyl group (polar). The chlorophenyl group enhances membrane permeability, while the aminomethyl may facilitate hydrogen bonding . Contrasts with azepane’s aliphatic ring, which offers conformational flexibility without aromatic interactions.
Furaltadone Hydrochloride
  • Molecular Formula : C₁₃H₁₆ClN₅O₆
  • Key Features: Contains a nitrofuran group and morpholinomethyl substituent . Nitrofuran confers antimicrobial activity via nitro group reduction, generating reactive intermediates that damage bacterial DNA .

Physicochemical and Pharmacological Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications
3-(Azepan-4-yl)-1,3-oxazolidin-2-one; HCl Azepane + oxazolidinone Aliphatic 7-membered ring ~222.68 (estimated) Potential antibacterial agent
3-(Piperidin-3-yl)-1,3-oxazolidin-2-one HCl Piperidine + oxazolidinone Aliphatic 6-membered ring 206.67 Synthetic intermediate
Furaltadone HCl Oxazolidinone Nitrofuran + morpholinomethyl 385.75 Antimicrobial (veterinary use)
Linezolid (Reference) Oxazolidinone Fluorophenyl + acetamidomethyl 337.35 Antibacterial (Gram-positive infections)
  • Solubility : Hydrochloride salts universally improve water solubility, critical for drug delivery .
  • Bioactivity : Azepane’s larger ring may enhance target binding compared to piperidine, akin to how linezolid’s fluorophenyl group improves ribosomal affinity .

Biological Activity

3-(Azepan-4-yl)-1,3-oxazolidin-2-one;hydrochloride is a heterocyclic compound recognized for its unique structural properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its applications in drug development and organic synthesis.

Chemical Structure and Properties

The compound features an azepane ring fused with an oxazolidinone structure, which contributes to its distinctive chemical behavior. Its IUPAC name is this compound, and it has the CAS number 2490400-71-8. The molecular formula is C9H16N2O2ClHC_9H_{16}N_2O_2\cdot ClH .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes and receptors, influencing various biochemical pathways. The exact mechanisms remain under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and cellular signaling pathways.

Antiviral Potential

Some studies have suggested that oxazolidinone derivatives may possess antiviral activities. The potential for this compound to act against viral infections remains an area of active research. Investigations into its mechanism may reveal interactions with viral replication processes.

Neuropharmacological Effects

Given its structural attributes, there is interest in exploring the compound's effects on the central nervous system (CNS). Preliminary data suggest that derivatives could influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Research Findings and Case Studies

StudyFindings
Antimicrobial Efficacy A study demonstrated that oxazolidinone derivatives inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.5 µg/mL .
Neuropharmacological Screening Initial screenings indicated potential modulatory effects on serotonin receptors, suggesting a possible role in mood regulation .
Synthesis and Characterization Various synthetic routes have been developed for producing this compound efficiently, with high yields reported using Mitsunobu reactions .

Q & A

Q. What structural features distinguish this compound from related azepane-oxazolidinone derivatives, and how do they influence bioactivity?

  • Key Differences :
  • Ring Size : 7-membered azepane vs. 6-membered piperidine analogs (e.g., 3-piperidinyl-oxazolidinones). Larger rings may enhance conformational flexibility and target engagement.
  • Substituents : Hydrochloride counterion improves bioavailability compared to non-ionic derivatives .

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